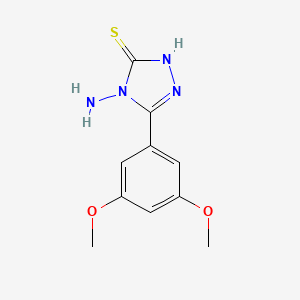

4-氨基-5-(3,5-二甲氧基苯基)-4H-1,2,4-三唑-3-硫醇

描述

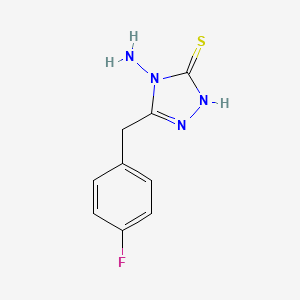

The compound 4-amino-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds known for their broad spectrum of biological activity. These compounds have been studied for their potential antiviral, anti-inflammatory, antimicrobial, antioxidant, and anticancer properties, and are noted for their low toxicity, making them promising candidates for the development of new biologically active substances .

Synthesis Analysis

The synthesis of 4-amino-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives involves multi-step reaction sequences. For instance, Schiff bases of this scaffold were prepared by heating thiocarbohydrazide and 3,5-dimethoxy benzoic acid, followed by treatment with substituted benzaldehydes . Other related compounds have been synthesized through various methods, including cyclization reactions and condensation with different aldehydes . These methods demonstrate the versatility and reactivity of the 1,2,4-triazole core when substituted with different functional groups.

Molecular Structure Analysis

The molecular structure of related 1,2,4-triazole derivatives has been characterized using crystallographic methods, revealing features such as dihedral angles, hydrogen bonding, and supramolecular interactions that stabilize the crystal structure . For example, the dihedral angles made by the thione-substituted triazole ring with other rings have been precisely measured, and weak hydrogen bonds and C–H···π interactions have been observed .

Chemical Reactions Analysis

The 1,2,4-triazole derivatives undergo various chemical reactions, including cyclo-condensation and reactions with formaldehyde and aromatic amines to yield different products with potential pharmacological activities . The reactivity of these compounds allows for the synthesis of a diverse array of derivatives, which can be tailored for specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives have been investigated, with compounds exhibiting properties such as being odorless, insoluble in water, and soluble in organic solvents . The melting temperatures and structures of these compounds have been confirmed using spectroscopic methods such as NMR and mass spectrometry . Additionally, the spectral features of these compounds, including FT-IR, UV-visible, and NMR spectra, have been recorded and analyzed to confirm their structures and investigate their electronic transitions .

Relevant Case Studies

Several studies have evaluated the biological activities of 1,2,4-triazole derivatives. For instance, antimicrobial and antitubercular activities have been assessed for thiazolidinones and Mannich bases derived from these compounds . Antifungal activity against Candida albicans has been evaluated for novel Schiff bases, with some derivatives showing promising activity at micromolar concentrations . Furthermore, theoretical studies have predicted the potential of these compounds as inhibitors of enzymes such as cyclin-dependent kinase 5, which could guide the synthesis and design of new triazole compounds with biological activity .

科学研究应用

合成和结构特征

已合成并研究了4-氨基-5-(3,5-二甲氧基苯基)-4H-1,2,4-三唑-3-硫醇及其衍生物,用于各种应用。例如,Labanauskas等人(2001)合成了具有抗炎活性的衍生物。他们通过三唑的酰化和烷基化制备了这些化合物,确认了它们在药物开发中的潜力(Labanauskas et al., 2001)。

抗菌和抗真菌特性

合成和评估1,2,4-三唑衍生物的抗菌活性一直是一个重要的研究领域。例如,Bayrak等人(2009)从异烟酸酰脲开始合成了新的三唑,展示了它们的抗菌活性(Bayrak et al., 2009)。此外,Moorthy等人(2017)合成了源自4-氨基-5-(3,5-二甲氧基苯基)-4H-1,2,4-三唑-3-硫醇的席夫碱,突出了它们的抗真菌活性,特别是对念珠菌的活性(Moorthy et al., 2017)。

电化学研究

已探索了硫代三唑的电化学行为,包括4-氨基-5-(3,5-二甲氧基苯基)-4H-1,2,4-三唑-3-硫醇的衍生物。Fotouhi等人(2002)在水-醇介质中对这些化合物的电氧化进行了研究,揭示了它们的氧化还原行为和在电化学中的潜在应用(Fotouhi et al., 2002)。

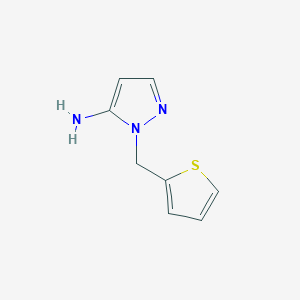

抗自由基活性

三唑衍生物的抗自由基性质也很显著。Safonov和Nosulenko(2021)研究了4-氨基-5-(噻吩-2-基甲基)-4H-1,2,4-三唑-3-硫醇衍生物的抗自由基活性,表明它们在对抗自由基和相关疾病中的潜在用途(Safonov & Nosulenko, 2021)。

抗肿瘤特性

还对三唑衍生物的抗肿瘤特性进行了研究。Ovsepyan等人(2018)合成了具有潜在抗肿瘤活性的1,2,4-三唑衍生物,强调了这些化合物在癌症研究中的重要性(Ovsepyan et al., 2018)。

缓蚀

已探讨了三唑衍生物在缓蚀中的应用,特别是对盐水环境中的铜的缓蚀。Chauhan等人(2019)研究了4-氨基-5-甲基-4H-1,2,4-三唑-3-硫醇作为缓蚀剂的应用,证明了它在保护铜表面方面的有效性(Chauhan et al., 2019)。

安全和危害

作用机制

Target of Action

Similar compounds such as pyrazolines and their derivatives have been reported to exhibit a broad range of biological and pharmacological activities . They are known to interact with various targets, including enzymes like acetylcholinesterase (AChE) .

Mode of Action

It’s worth noting that compounds with similar structures, such as 5-amino-pyrazoles, have been used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds can interact with their targets in various ways, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds have been reported to affect various cellular components negatively due to oxidative stress . They can increase the production of reactive oxygen species (ROS) and free radicals, leading to cellular damage .

Result of Action

Similar compounds have been reported to exhibit various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

属性

IUPAC Name |

4-amino-3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2S/c1-15-7-3-6(4-8(5-7)16-2)9-12-13-10(17)14(9)11/h3-5H,11H2,1-2H3,(H,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJYAFXKNKTZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NNC(=S)N2N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366638 | |

| Record name | 4-Amino-5-(3,5-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

750624-63-6 | |

| Record name | 4-Amino-5-(3,5-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

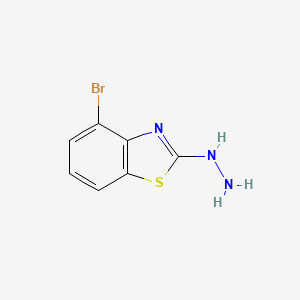

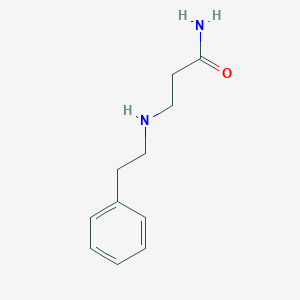

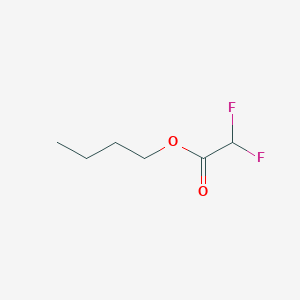

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine](/img/structure/B1271615.png)

![2-[2-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid](/img/structure/B1271632.png)

![Ethanamine, 2-[(3,4-dimethylphenyl)thio]-](/img/structure/B1271654.png)